N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-isopropyl-acetamide N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463877
InChI: InChI=1S/C14H27N3O2/c1-9(2)13(15)14(19)16-7-6-12(8-16)17(10(3)4)11(5)18/h9-10,12-13H,6-8,15H2,1-5H3/t12-,13-/m0/s1
SMILES: CC(C)C(C(=O)N1CCC(C1)N(C(C)C)C(=O)C)N
Molecular Formula: C14H27N3O2
Molecular Weight: 269.38 g/mol

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

CAS No.:

Cat. No.: VC13463877

Molecular Formula: C14H27N3O2

Molecular Weight: 269.38 g/mol

* For research use only. Not for human or veterinary use.

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-isopropyl-acetamide -

Specification

Molecular Formula C14H27N3O2
Molecular Weight 269.38 g/mol
IUPAC Name N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C14H27N3O2/c1-9(2)13(15)14(19)16-7-6-12(8-16)17(10(3)4)11(5)18/h9-10,12-13H,6-8,15H2,1-5H3/t12-,13-/m0/s1
Standard InChI Key HHSDNXKYKBJWLN-STQMWFEESA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CC[C@@H](C1)N(C(C)C)C(=O)C)N
SMILES CC(C)C(C(=O)N1CCC(C1)N(C(C)C)C(=O)C)N
Canonical SMILES CC(C)C(C(=O)N1CCC(C1)N(C(C)C)C(=O)C)N

Introduction

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a complex organic compound belonging to the class of amides. It features a pyrrolidine ring, an acetamide moiety, and an isopropyl group, making it a compound of interest in medicinal chemistry due to its potential biological activities. The compound's synthesis typically involves reactions between specific amino acids and cyclic amines, as detailed in scientific literature and patents related to pharmaceutical applications.

Synthesis

The synthesis of N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-isopropyl-acetamide involves multiple steps, often starting with the reaction of specific amino acids and cyclic amines. The conditions for these reactions, such as temperature, solvent choice, and catalysts, are critical for optimizing yield and purity.

Biological Activity

While specific biological activities of N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-isopropyl-acetamide have not been extensively detailed in the available literature, compounds with similar structures are often explored for their potential therapeutic effects. The presence of a pyrrolidine ring and an acetamide moiety suggests potential interactions with biological targets, which could be relevant in drug discovery.

Chemical Versatility

The versatility of pyrrolidine-based compounds in organic synthesis is well-documented. These compounds can be used to synthesize a variety of polyfunctional molecules, including β-amino acid derivatives, which are important in medicinal chemistry .

Related Compounds

CompoundMolecular FormulaMolecular Weight
N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamideC14H27N3O2269.38 g/mol
N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamideC15H29N3O2283.41 g/mol

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